N-cyclopentyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-cyclopentyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-19(21-15-6-1-2-7-15)20(25)22-16-10-9-14-5-3-11-23(17(14)13-16)29(26,27)18-8-4-12-28-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMUFIHNQRTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Cyclopentyl Group: The final step includes the coupling of the cyclopentylamine with the sulfonylated tetrahydroquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
- N’-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Uniqueness
N-cyclopentyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide stands out due to its unique combination of a cyclopentyl group, a thiophene-2-sulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclopentyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Its unique structural features, including a tetrahydroquinoline moiety and a thiophene sulfonyl group, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following key steps are generally involved:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Sulfonyl Group : The thiophene ring is synthesized and subsequently attached to the tetrahydroquinoline structure.
- Final Coupling with Ethanediamide : The final step involves coupling with ethanediamide to yield the target compound.
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and catalysts play crucial roles in determining the yield and purity of the final product .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Experimental data from binding assays and kinetic studies are essential to elucidate the efficacy and specificity of this compound against its biological targets .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to thiophene and tetrahydroquinoline derivatives. For instance, a series of related compounds were evaluated for their cytotoxic effects against human tumor cell lines. Among those tested, several exhibited significant cytotoxicity, particularly against leukemia cell lines .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 5.0 | Significant cytotoxicity observed |
| Compound B | MCF-7 (Breast) | 10.5 | Moderate activity noted |
| This compound | TBD | Further studies required |
This table summarizes preliminary findings regarding the anticancer activity of similar compounds and highlights the need for further investigation into this compound's specific effects .
Other Potential Applications
Beyond anticancer activity, this compound may have applications in:
- Antimicrobial Therapy : Its sulfonamide structure suggests potential antibacterial properties.
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems could be explored for therapeutic effects in conditions like depression or anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
